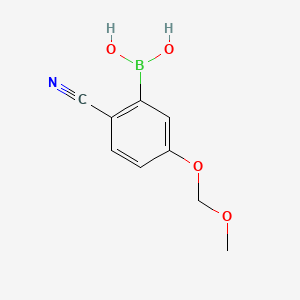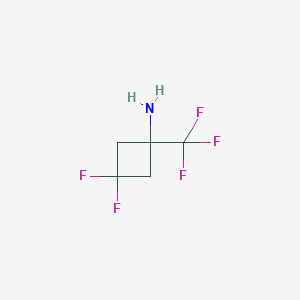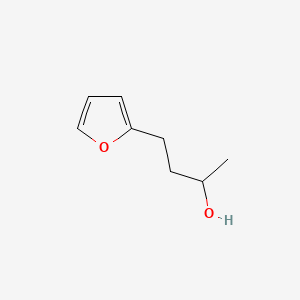
2-FURANPROPANOL, alpha-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropanol, alpha-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring attached to a propanol chain with a methyl group at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-furanpropanol, alpha-methyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan and aliphatic hydroxy compounds under high pressure of hydrogen. For instance, the hydrogenation of alpha-methyl-2-furanpropanol can be carried out under flow conditions with a hydrogen pressure of 50 atm at 300°C over a skeletal Cu-Al catalyst . This method results in the formation of various products, including 2,5- and 1,7-octanediols.
Industrial Production Methods
Industrial production of 2-furanpropanol, alpha-methyl- typically involves similar catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of skeletal Cu-Al catalysts is common in industrial settings due to their effectiveness in promoting hydrogenation reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanpropanol, alpha-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as tetrahydro-2-furanpropanol.
Substitution: Substitution reactions can introduce different functional groups into the furan ring or the propanol chain.
Common Reagents and Conditions
Common reagents used in the reactions of 2-furanpropanol, alpha-methyl- include hydrogen gas, catalytic metals (e.g., Cu-Al), and various oxidizing agents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 2-furanpropanol, alpha-methyl- include octanediols, tetrahydro-2-furanpropanol, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Furanpropanol, alpha-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-furanpropanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through different biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-furanacrylate: This compound is structurally similar and undergoes similar hydrogenation reactions to form 2-furanpropanol and its derivatives.
2-Furanmethanol:
Uniqueness
2-Furanpropanol, alpha-methyl- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its alpha-methyl group differentiates it from other furan derivatives, influencing its chemical behavior and interactions.
Propiedades
| 6963-39-9 | |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
WJKRHTCMSSXHNV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


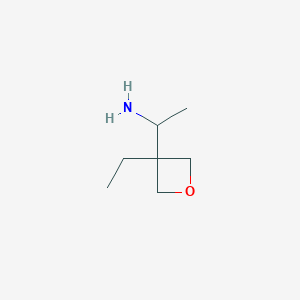

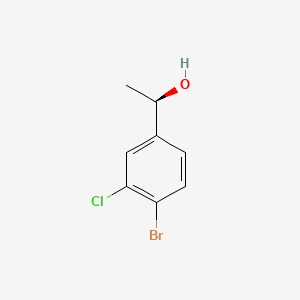
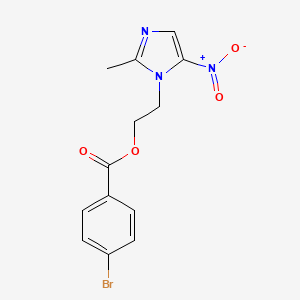
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
